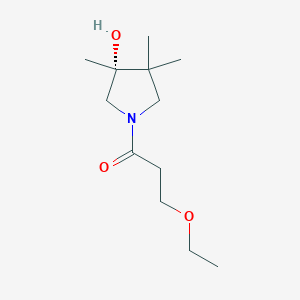

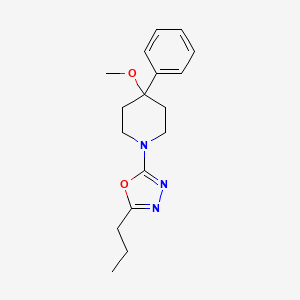

(3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- (3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol is a chemical compound that falls within the class of non-aromatic heterocyclic compounds. Its structure is significant in the realm of organic chemistry and pharmaceuticals due to its potential in forming various biologically active molecules.

Synthesis Analysis

- Synthesis via Chiral Chromatography and Hydrogenation: The compound can be synthesized from rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, which is separated using chiral chromatography. Further hydrogenation in the presence of Pd/C in methanol yields octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, a key intermediate for the title compound (Huichun Zhu et al., 2009).

- Asymmetric 1,3-Dipolar Cycloaddition: An alternative method involves asymmetric 1,3-dipolar cycloaddition, which provides an efficient route for the synthesis of related pyrrolidin-3-ol compounds (P. Kotian et al., 2005).

Molecular Structure Analysis

- Conformation and Configuration: The molecular structure of related compounds shows distinct conformational features. For example, a pyrrolopiperidine fragment in one such compound exhibited a somewhat distorted chair conformation and was cis-fused with a five-membered envelope-shaped ring (Huichun Zhu et al., 2009).

Chemical Reactions and Properties

- Reactivity with Various Substituents: The introduction of various substituents into the nucleus of pyrrolidin-2-ones, which are structurally similar, is of great importance for synthesizing new medicinal molecules with improved biological activity. The synthesis of compounds by introducing different substituents at the C1-, C4-, and C5-position of 3-hydroxy-3-pyrrolin-2-one has been studied, showcasing the chemical versatility of these compounds (D. D. Rubtsova et al., 2020).

Physical Properties Analysis

- Crystal Structure and Conformation: The crystal structure of related compounds shows unique conformations and intermolecular interactions. For example, the piperidine ring in a similar compound exhibited a specific orientation with respect to the phenyl ring, and water molecules in the structure acted as hydrogen bond donors and acceptors (Huichun Zhu et al., 2009).

Chemical Properties Analysis

- Antioxidant Properties: Some pyrrolidine derivatives demonstrate interesting antioxidant properties. For example, a series of substituted 3-pyridinols, related in structure, were synthesized and showed significant antioxidant activity, indicating the potential of such compounds in pharmaceutical applications (M. Wijtmans et al., 2004).

Propriétés

IUPAC Name |

3-ethoxy-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-16-7-6-10(14)13-8-11(2,3)12(4,15)9-13/h15H,5-9H2,1-4H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAABFXFKWRQIHY-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)N1CC(C(C1)(C)O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCC(=O)N1C[C@](C(C1)(C)C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-furoyl)-L-prolinamide](/img/structure/B5674263.png)

![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5674276.png)

![N-[2-(3-pyrrolidinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide hydrochloride](/img/structure/B5674279.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(2-thienyl)propanamide](/img/structure/B5674287.png)

![7-methyl-2-(2-methylquinolin-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5674312.png)

![5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5674324.png)

![N-{[8-(4-methylpyrimidin-2-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}-2-furamide](/img/structure/B5674345.png)

![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5674357.png)

![2-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5674360.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674364.png)